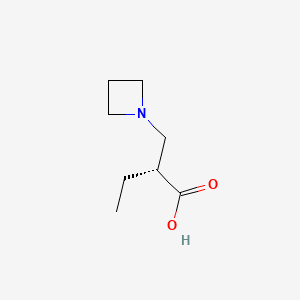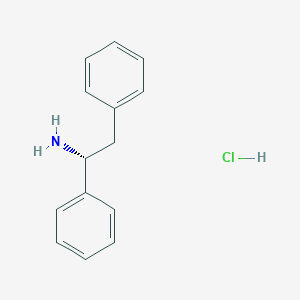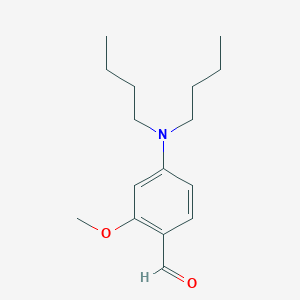![molecular formula C12H6BrClN2O B8224394 5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B8224394.png)
5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine
Overview
Description
5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H6BrClN2O and its molecular weight is 309.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine has been investigated for its potential antiviral applications. Research has shown that derivatives of this compound exhibit inhibitory activity against various DNA viruses such as herpes simplex virus, cytomegalovirus, varicella-zoster virus, and vaccinia virus. Additionally, certain derivatives have marked inhibitory effects on retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).
Synthesis of Nucleoside Analogues
This compound is utilized in the synthesis of various nucleoside analogues. For instance, it has been used in the synthesis of 5-bromo-4-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d] pyrimidine, a compound with potential biochemical significance (Hinshaw et al., 1969).
Chemical Synthesis and Functionalization
Research has explored its role in chemical synthesis, particularly in generating 5-pyrimidyllithium species for the production of various acids and derivatives. The presence of halogen functionalities on the pyrimidine nucleus in these compounds allows for diverse chemical reactions and functionalizations, making it a versatile synthetic intermediate (Schlosser et al., 2006).
Inhibition of Dihydrouracil Dehydrogenase
Some derivatives have been found to inhibit dihydrouracil dehydrogenase, an enzyme involved in uracil metabolism. This inhibition suggests potential therapeutic applications in treating diseases related to uracil metabolism disorders (Goudgaon et al., 1993).
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
The compound has been used in synthesizing novel pyrimido[4,5-e][1,3,4] thiadiazine derivatives, indicating its applicability in developing new classes of compounds with potential biological or pharmacological activities (Rahimizadeh et al., 2007).
Properties
IUPAC Name |
5-bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2O/c13-9-8-11(14)15-6-16-12(8)17-10(9)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPJSOHSIWQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)N=CN=C3Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
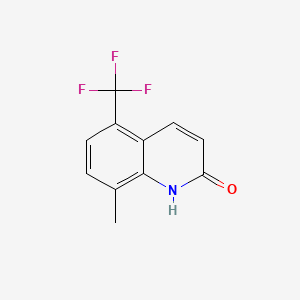

![1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea](/img/structure/B8224346.png)
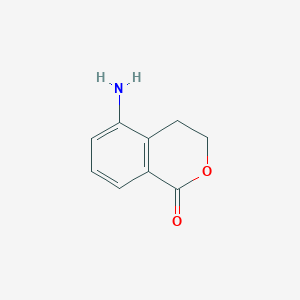

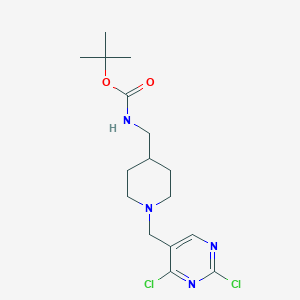
![6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B8224385.png)
